Enfuvirtide is a synthetic peptide classified as a fusion inhibitor, representing the first drug in a new class of antiretrovirals. [] It plays a crucial role in scientific research, particularly in the field of HIV/AIDS research, where it serves as a valuable tool for studying viral entry mechanisms and developing novel therapeutic strategies. [, ]
Enfuvirtide specifically targets the entry process of the human immunodeficiency virus type 1 (HIV-1) into host cells. [] It acts by mimicking a region of the viral envelope glycoprotein gp41 known as heptad repeat 2 (HR2). [] Enfuvirtide competitively binds to another region of gp41 called heptad repeat 1 (HR1), effectively preventing the interaction between HR1 and HR2. [, ] This interaction is crucial for the conformational change in gp41 that allows the fusion of the virus with the host cell membrane. [] By inhibiting this fusion process, enfuvirtide effectively prevents HIV-1 from entering the target cell and replicating. [, ]
Being a peptide, enfuvirtide possesses characteristics typical of peptides, including solubility in aqueous solutions and susceptibility to degradation by proteases. [] The specific physical and chemical properties of enfuvirtide, such as its molecular weight, solubility, and stability, are important considerations in its formulation and administration. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: